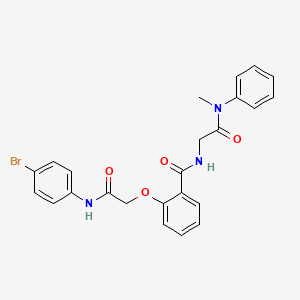

2-(2-((4-bromophenyl)amino)-2-oxoethoxy)-N-(2-(methyl(phenyl)amino)-2-oxoethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

ML266 est un composé chimique connu sous le nom de chaperon de la glucocérébrosidase. Il s'est révélé prometteur dans la recherche sur la maladie de Gaucher, une maladie génétique résultant d'une déficience de l'enzyme glucocérébrosidase. ML266 facilite le transport de la protéine glucocérébrosidase mutante vers le lysosome, restaurant ainsi son activité sans inhiber la fonction de l'enzyme .

Méthodes De Préparation

La préparation de ML266 implique plusieurs voies de synthèse et conditions de réaction. Le composé est synthétisé par une série de réactions chimiques qui incluent la formation de liaisons spécifiques et l'introduction de groupes fonctionnels. La voie de synthèse détaillée et les conditions de réaction sont propriétaires et non divulguées au public. Les méthodes de production industrielle impliquent généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour assurer un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

ML266 subit différents types de réactions chimiques, notamment :

Oxydation : ML266 peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Le composé peut être réduit pour former des dérivés réduits.

Substitution : ML266 peut subir des réactions de substitution où des groupes fonctionnels spécifiques sont remplacés par d'autres. Les réactifs et les conditions courants utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et les catalyseurs. .

Applications de recherche scientifique

ML266 a plusieurs applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme composé outil pour étudier l'activité et la fonction de la glucocérébrosidase.

Biologie : ML266 est utilisé dans la recherche en biologie cellulaire et moléculaire pour étudier le transport et l'activité de la glucocérébrosidase dans les cellules.

Médecine : Le composé est prometteur dans la recherche sur la maladie de Gaucher, où il aide à restaurer l'activité de l'enzyme déficiente.

Industrie : ML266 est utilisé dans le développement d'agents thérapeutiques et dans l'étude des chaperons enzymatiques

Mécanisme d'action

ML266 exerce ses effets en se liant à la protéine glucocérébrosidase mutante et en facilitant son transport vers le lysosome. Ce processus restaure l'activité de l'enzyme sans inhiber sa fonction. Les cibles moléculaires impliquées comprennent l'enzyme glucocérébrosidase et les voies de transport lysosomales. ML266 agit comme un chaperon, assurant le repliement et le transport corrects de l'enzyme vers son emplacement fonctionnel .

Applications De Recherche Scientifique

ML266 has several scientific research applications, including:

Chemistry: It is used as a tool compound to study the activity and function of glucocerebrosidase.

Biology: ML266 is used in cellular and molecular biology research to investigate the transport and activity of glucocerebrosidase in cells.

Medicine: The compound shows promise in the research of Gaucher disease, where it helps restore the activity of the deficient enzyme.

Industry: ML266 is used in the development of therapeutic agents and in the study of enzyme chaperones

Mécanisme D'action

ML266 exerts its effects by binding to the mutant glucocerebrosidase protein and facilitating its transport to the lysosome. This process restores the enzyme’s activity without inhibiting its function. The molecular targets involved include the glucocerebrosidase enzyme and the lysosomal transport pathways. ML266 acts as a chaperone, ensuring the proper folding and transport of the enzyme to its functional location .

Comparaison Avec Des Composés Similaires

ML266 est unique par rapport aux autres composés similaires en raison de son action spécifique en tant que chaperon de la glucocérébrosidase. Les composés similaires comprennent :

MK-0941 : Un activateur de la glucokinase.

PF-04991532 : Un autre activateur de la glucokinase.

Cyclomusalenone : Un composé ayant une activité de chaperon similaire.

KDM4-IN-2 : Un composé ayant des cibles moléculaires différentes mais des fonctions de chaperon similaires .

ML266 se distingue par son mécanisme de liaison et de transport spécifique, ce qui en fait un outil précieux dans la recherche sur la maladie de Gaucher et d'autres maladies connexes.

Activité Biologique

The compound 2-(2-((4-bromophenyl)amino)-2-oxoethoxy)-N-(2-(methyl(phenyl)amino)-2-oxoethyl)benzamide , also known as ML266 (or NCGC00182186), is a salicylic acid derivative that has garnered attention for its potential biological activities, particularly in the context of enzyme modulation. This article will explore its biological activity, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.

- Molecular Formula : C₁₈H₁₈BrN₃O₃

- Molecular Weight : 496.4 g/mol

- IUPAC Name : this compound

Enzyme Modulation

ML266 has been identified as a pharmacological chaperone that enhances the activity of glucocerebrosidase (GCase), an enzyme implicated in Gaucher disease. In cell-based assays using patient-derived fibroblasts, ML266 showed no inhibition of GCase but successfully increased its activity in cells with specific mutations (p.N370S and p.L444P) .

Inhibition Studies

In addition to its role as an enzyme activator, ML266 has been evaluated for its inhibitory effects on various biological targets:

- DNA Methyltransferases : Similar compounds have been shown to inhibit DNMT1 and DNMT3A, which are crucial for DNA methylation processes associated with cancer progression . While specific data on ML266's inhibition potency against these enzymes is limited, its structural similarities to known inhibitors suggest potential activity.

- Anti-inflammatory Activity : Related compounds have demonstrated the ability to inhibit NF-κB signaling pathways, which are pivotal in inflammatory responses . This suggests that ML266 may also possess anti-inflammatory properties.

Cytotoxicity and Selectivity

ML266's cytotoxicity profile was assessed against various cancer cell lines. Although specific IC50 values for ML266 were not detailed in the available literature, compounds with similar scaffolds have shown micromolar range cytotoxicity against leukemia cells . The selectivity of ML266 towards GCase over other glycosidases (like α-glucosidase and α-galactosidase) further highlights its potential therapeutic utility without broad-spectrum toxicity .

Study 1: Enzyme Activity Enhancement

In a study evaluating the effects of ML266 on GCase activity, researchers found that the compound significantly improved enzyme function in fibroblasts derived from patients with Gaucher disease. The enhancement was attributed to the compound's ability to stabilize the enzyme's conformation, thereby facilitating its catalytic function without inhibiting other related enzymes .

Study 2: Structural Activity Relationship (SAR)

A series of derivatives based on ML266 were synthesized to explore their biological activities further. The modifications in substituents around the benzamide core were systematically investigated to determine their effects on enzyme inhibition and activation. The results indicated that specific substitutions could enhance selectivity and potency against targeted enzymes like DNMTs .

Study 3: Cytotoxicity Evaluation

In vitro assays conducted on leukemia cell lines demonstrated that compounds structurally related to ML266 exhibited significant cytotoxic effects. The most potent derivatives achieved EC50 values in the low micromolar range, suggesting that ML266 could be a lead compound for developing new anticancer agents targeting DNA methylation pathways .

Table 1: Summary of Biological Activities of ML266 and Related Compounds

Table 2: Structural Modifications and Their Effects on Biological Activity

| Modification Type | Effect on Activity | Example Compound |

|---|---|---|

| Methyl Substitution | Increased GCase activation | ML266 |

| Bromo Substitution | Variable effects on inhibition | Compound 14 |

| Hydroxyl Group | Enhanced selectivity | Compound 31 |

Propriétés

IUPAC Name |

2-[2-(4-bromoanilino)-2-oxoethoxy]-N-[2-(N-methylanilino)-2-oxoethyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22BrN3O4/c1-28(19-7-3-2-4-8-19)23(30)15-26-24(31)20-9-5-6-10-21(20)32-16-22(29)27-18-13-11-17(25)12-14-18/h2-14H,15-16H2,1H3,(H,26,31)(H,27,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAPWBKACLHRZBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)CNC(=O)C2=CC=CC=C2OCC(=O)NC3=CC=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22BrN3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the stability profile of ML266 in a laboratory setting?

A1: [] Research indicates that ML266 demonstrates stability in D-PBS buffer at a pH of 7.4 when stored at room temperature for a period of 48 hours. [] This suggests that ML266 possesses a degree of inherent stability under these specific conditions. Further research might explore stability across a wider range of pH values, temperatures, and storage solutions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.